Ethyl-d5 4-aminobenzoate Ethyl-d5 4-aminobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527808
InChI: InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 170.22 g/mol

Ethyl-d5 4-aminobenzoate

CAS No.:

Cat. No.: VC16527808

Molecular Formula: C9H11NO2

Molecular Weight: 170.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-d5 4-aminobenzoate -

Specification

Molecular Formula C9H11NO2
Molecular Weight 170.22 g/mol
IUPAC Name 1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate
Standard InChI InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2
Standard InChI Key BLFLLBZGZJTVJG-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl-d5 4-aminobenzoate features a benzoate ester core substituted with an amino group at the para position and a deuterated ethyl moiety. The deuterium atoms are specifically located on the ethyl chain, enhancing the compound’s utility in isotope dilution assays. Key structural attributes include:

  • IUPAC Name: Ethyl-d5 4-aminobenzoate

  • SMILES Notation: CCOC(=O)C1=CC=C(C=C1)N\text{CCOC(=O)C1=CC=C(C=C1)N} (with D-substituted ethyl group)

  • Molecular Weight: 170.22 g/mol

  • Isotopic Purity: ≥99 atom % deuterium, with chemical purity ≥98%

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1219803-76-5
Molecular FormulaC9H6D5NO2\text{C}_9\text{H}_6\text{D}_5\text{NO}_2
Melting Point88–90°C (literature for non-deuterated analog)
SolubilitySoluble in DMSO, ethanol

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves esterification of 4-aminobenzoic acid with deuterated ethanol (CD3CD2OH\text{CD}_3\text{CD}_2\text{OH}) under acidic conditions. A common protocol includes:

  • Refluxing 4-aminobenzoic acid with excess deuterated ethanol in the presence of concentrated sulfuric acid .

  • Neutralization with sodium bicarbonate to isolate the crude product.

  • Purification via recrystallization from ethanol or chromatography .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and isotopic incorporation. Key parameters include:

  • Temperature: 70–80°C to minimize side reactions.

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid .

  • Deuterium Source: High-purity deuterated ethanol to ensure ≥99% isotopic substitution .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 6.60–7.80 (m, 4H, Ar–H) .

    • Ethyl group: δ 1.20 (t, J=7.6J = 7.6 Hz, –CD₂CD₃) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 167.2 ppm .

    • Aromatic carbons: δ 115.4–151.3 ppm .

Infrared (IR) Spectroscopy

  • C=O Stretch: 1705 cm⁻¹ (ester carbonyl) .

  • N–H Stretch: 3350–3450 cm⁻¹ (primary amine) .

Mass Spectrometry

  • ESI-MS: m/z 170.22 [M+H]⁺, with fragmentation peaks at m/z 152 (loss of H₂O) and m/z 136 (loss of –OCD₂CD₃) .

Applications in Scientific Research

Isotope Dilution Mass Spectrometry (IDMS)

Ethyl-d5 4-aminobenzoate is employed as an internal standard to quantify non-deuterated analogs in biological matrices. Its use minimizes matrix effects and enhances analytical precision .

Metabolic Tracing

Deuterium labeling enables tracking of drug metabolism pathways. For example, studies on local anesthetics utilize this compound to elucidate hepatic clearance mechanisms .

Pharmacokinetic Studies

The compound’s stability in plasma allows for precise measurement of absorption and distribution kinetics. A 2023 study demonstrated its utility in calculating the half-life of benzocaine derivatives in rodent models .

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

  • Detection: UV at 254 nm .

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 50°C (2 min) → 10°C/min → 300°C (5 min) .

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